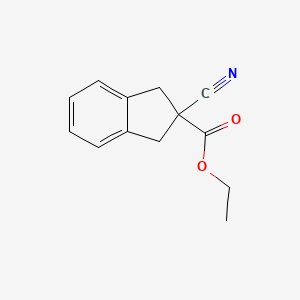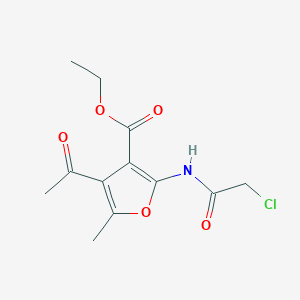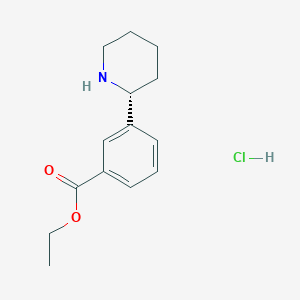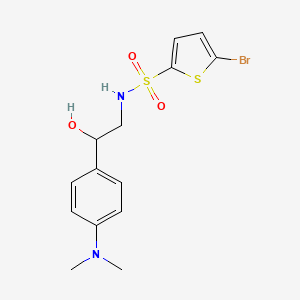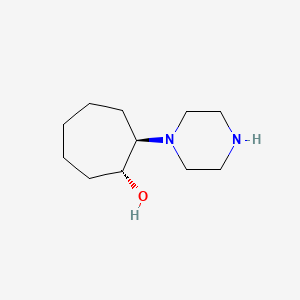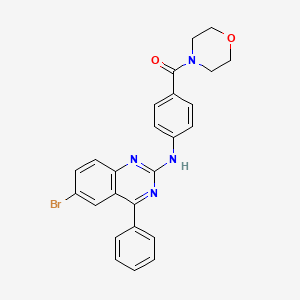
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.
Amination: The 4-phenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate aniline derivative reacts with the brominated quinazoline.
Coupling with Morpholine: The final step involves coupling the aminophenylquinazoline intermediate with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline ring or the bromine substituent using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the quinazoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under microwave irradiation.
Major Products
Oxidation: Oxidized derivatives of the phenyl and morpholine groups.
Reduction: Reduced quinazoline derivatives or debrominated products.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs due to its potential anticancer and antiviral activities. It can be used as a lead compound for the design of new therapeutic agents targeting specific biological pathways.
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and viral infections. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or enhanced biological activity. It may also find applications in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes that are essential for the growth and survival of cancer cells or viruses.
相似化合物的比较
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives. Its unique structure allows for the exploration of new therapeutic applications and the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)29-25(28-22)27-20-9-6-18(7-10-20)24(31)30-12-14-32-15-13-30/h1-11,16H,12-15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQRGBPSYCRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
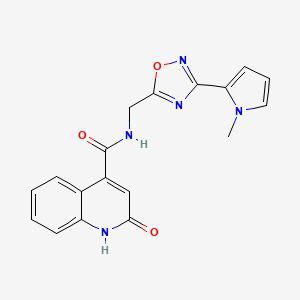
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2441900.png)
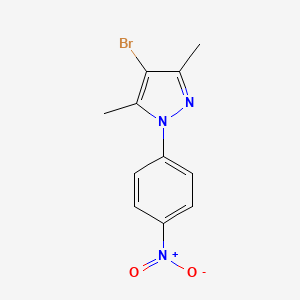
![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)

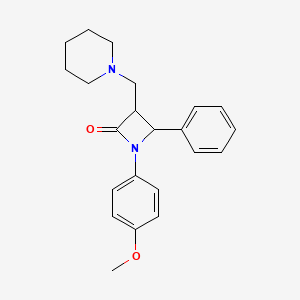
![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)
![7-Fluoro-2-methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2441908.png)
